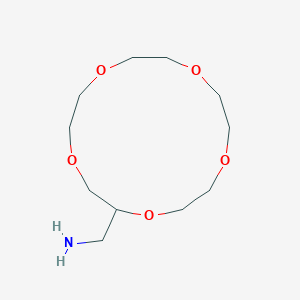
1,4,7,10,13-五氧杂十五冠醚-2-甲胺
描述
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine, also known as 2-Aminomethyl-15-crown-5, is a crown ether with the molecular formula C11H23NO5. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. This particular compound is known for its ability to form stable complexes with various cations, making it useful in a variety of chemical applications .
科学研究应用
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form complexes with biologically relevant ions.
Industry: Utilized in the separation and purification of metal ions from mixtures.
作用机制
Target of Action
The primary targets of 2-Aminomethyl-15-crown-5 are metal ions, particularly potassium . The crown ether structure of the compound allows it to selectively bind to these ions .
Mode of Action
The mode of action of 2-Aminomethyl-15-crown-5 involves the formation of a coordination complex with the metal ion . This interaction is driven by the favorable interactions between the crown ether and the metal ion . The compound’s ability to selectively bind to metal ions may be useful for studying metal ion chemistry and for the development of metal ion-based materials .
Biochemical Pathways
The biochemical pathways affected by 2-Aminomethyl-15-crown-5 are primarily those involving metal ions. By forming stable complexes with these ions, the compound can influence their behavior and interactions within various biochemical pathways .
Pharmacokinetics
The compound’s ability to form stable complexes with metal ions suggests that it may have unique pharmacokinetic properties related to this capability .
Result of Action
The molecular and cellular effects of 2-Aminomethyl-15-crown-5’s action are largely dependent on the specific metal ions it interacts with. By forming complexes with these ions, the compound can influence their roles within cells and potentially alter cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Aminomethyl-15-crown-5. For example, the presence and concentration of specific metal ions in the environment can affect the compound’s ability to form complexes . Additionally, factors such as temperature and pH may also influence the compound’s stability and activity .
生化分析
Biochemical Properties
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine plays a significant role in biochemical reactions due to its ability to form complexes with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through its crown ether structure, which can encapsulate metal ions and facilitate their transport and binding. For example, it can interact with potassium ions (K+) and facilitate their transport across cell membranes . The nature of these interactions is primarily based on the formation of stable complexes, which can influence the activity of enzymes and proteins involved in various biochemical pathways.
Cellular Effects
The effects of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine on cells and cellular processes are diverse. This compound can influence cell function by modulating ion transport, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the transport of potassium ions facilitated by 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine can impact the membrane potential and signal transduction processes in neurons and other excitable cells . Additionally, changes in ion concentrations can lead to alterations in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine exerts its effects through the formation of complexes with metal ions. These complexes can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, the binding of potassium ions by 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine can inhibit or activate potassium-dependent enzymes, thereby influencing various biochemical pathways . Additionally, this compound can affect gene expression by altering the availability of metal ions required for transcriptional regulation.
Temporal Effects in Laboratory Settings
The stability and degradation of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine over time are important factors to consider in laboratory settings. This compound is relatively stable under standard laboratory conditions, but its effects on cellular function can change over time due to gradual degradation or changes in ion concentrations. Long-term studies have shown that 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine can have sustained effects on ion transport and cellular metabolism, although the specific outcomes may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine in animal models are dose-dependent. At low doses, this compound can facilitate ion transport and enhance cellular function without causing significant toxicity. At high doses, it may lead to toxic effects due to excessive ion transport and disruption of cellular homeostasis . Threshold effects have been observed, where a certain concentration of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine is required to achieve a noticeable impact on cellular processes.
Metabolic Pathways
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine is involved in various metabolic pathways through its interactions with metal ions and enzymes. This compound can influence metabolic flux by modulating the activity of ion-dependent enzymes and altering the concentrations of key metabolites . For example, the binding of potassium ions by 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine can affect the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in energy production and metabolic balance.
Transport and Distribution
The transport and distribution of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine within cells and tissues are mediated by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through ion channels and transporters that recognize its crown ether structure . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its binding interactions with intracellular proteins and other biomolecules.
Subcellular Localization
The subcellular localization of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine is influenced by its ability to bind to specific targeting signals and undergo post-translational modifications. This compound can be directed to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on ion transport and enzyme activity . The localization and activity of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine can be further modulated by interactions with other biomolecules and changes in the cellular environment.
准备方法
The synthesis of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine typically involves the reaction of 15-crown-5 with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反应分析
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Complexation Reactions: The crown ether ring can form complexes with metal cations, such as sodium and potassium ions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include formaldehyde, ammonia, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine is unique among crown ethers due to its specific ring size and the presence of an amine group. Similar compounds include:
15-Crown-5: Lacks the amine group but has a similar ring structure.
18-Crown-6: Larger ring size, capable of forming complexes with larger cations.
12-Crown-4: Smaller ring size, forms complexes with smaller cations
These comparisons highlight the unique properties of 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine, particularly its ability to form stable complexes with a variety of cations, making it versatile in different applications.
属性
IUPAC Name |
1,4,7,10,13-pentaoxacyclopentadec-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO5/c12-9-11-10-16-6-5-14-2-1-13-3-4-15-7-8-17-11/h11H,1-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNCFNQAIMILOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCC(OCCOCCO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409740 | |
| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83585-56-2 | |
| Record name | 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminomethyl-15-crown-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Aminomethyl-15-crown-5 interact with cations?
A: 2-Aminomethyl-15-crown-5 demonstrates a strong affinity for various cations, particularly monovalent and divalent metal ions. This interaction stems from the crown ether structure, which acts as a host for the cation guest. The oxygen atoms within the crown ether ring coordinate with the cation, forming stable complexes. The selectivity for specific cations is influenced by the size of the cation and the crown ether cavity. For instance, studies show preferential complex formation with Li+ and Na+ in a 1:2 ratio, with cations coordinating solely to the crown ether oxygen atoms. [] In contrast, K+, Rb+, and Cs+ form both 1:1 and 1:2 complexes interacting with both crown ether oxygens and the O1H and O1'H groups of the molecule. []
Q2: What are the structural characteristics of 2-Aminomethyl-15-crown-5?
A: 2-Aminomethyl-15-crown-5, also known as 1,4,7,10,13-Pentaoxacyclopentadecane-2-methanamine, is characterized by the molecular formula C11H23NO5. [] Its molecular weight is 250.32 g/mol. Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize this compound. These methods provide insights into the vibrational modes, electronic transitions, and proton environments within the molecule. [, , ]
Q3: Can 2-Aminomethyl-15-crown-5 be used for isotope enrichment?
A: Yes, 2-Aminomethyl-15-crown-5 has shown promise in magnesium isotope enrichment. When incorporated into a Merrifield peptide resin, it functions as a highly selective ion exchanger. Studies demonstrate that this resin preferentially binds lighter magnesium isotopes, leading to the enrichment of heavier isotopes in the solution phase. [, ] The separation factors for 24Mg2+–25Mg2+, 24Mg2+–26Mg2+, and 25Mg2+–26Mg2+ isotope pairs were found to be 1.013, 1.024, and 1.012, respectively. [] This selectivity is attributed to a combination of hydration, isotope mass effects, and the specific complexation properties of the 2-Aminomethyl-15-crown-5. []
Q4: Are there applications of 2-Aminomethyl-15-crown-5 in porphyrin chemistry?
A: Indeed, 2-Aminomethyl-15-crown-5 has been successfully incorporated into porphyrin structures. One such example is the synthesis of 5,10,15,20-tetrakis[4-(1,4,7,10,13-pentaoxacyclopentadecane-2-aminomethyl)2,3,5,6-tetrafluorophenyl]porphyrin (T15C5P), which incorporates four 2-Aminomethyl-15-crown-5 units. [] This crowned porphyrin displays interesting spectroscopic properties in the presence of sodium and potassium ions. Interestingly, T15C5P exhibits aggregation behavior in the presence of potassium ions, forming dimers, while no such aggregation is observed with sodium ions. [] This difference is attributed to the size compatibility between the cation and the crown ether cavity.
Q5: How do structural modifications of 2-Aminomethyl-15-crown-5 affect its complexation behavior?
A: While the provided research primarily focuses on 2-Aminomethyl-15-crown-5, it's important to note that structural modifications can significantly impact its interactions. For instance, changing the ring size of the crown ether or modifying the substituent on the amine group can alter its binding affinity and selectivity for specific cations. Computational chemistry tools like density functional theory (DFT) can provide insights into the electronic and structural factors governing these interactions, guiding the design of crown ether derivatives with tailored properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



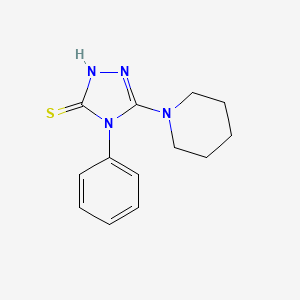
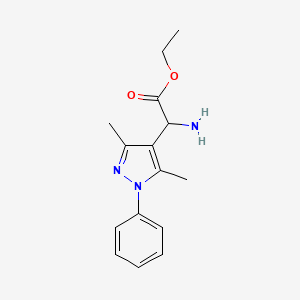
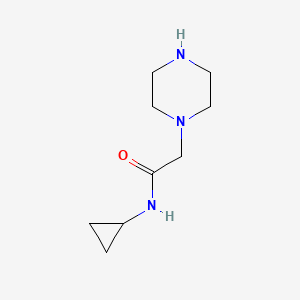
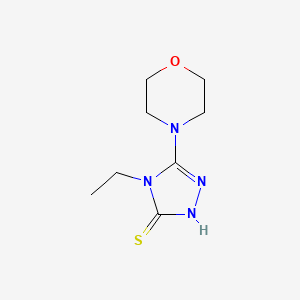

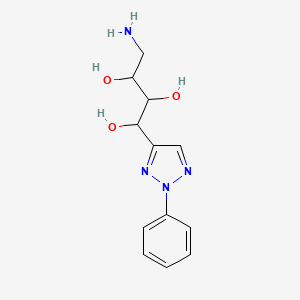
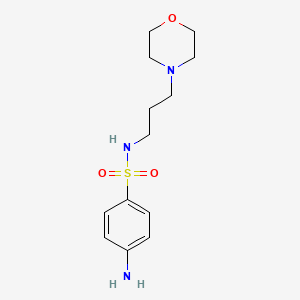

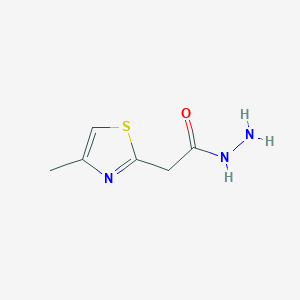
![5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276240.png)
![1-[4-(4-Hydroxypiperidin-1-yl)phenyl]ethan-1-one](/img/structure/B1276241.png)
![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)
